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molecular formula C10H9F3O3 B1355406 3-(3-(Trifluoromethyl)phenoxy)propanoic acid CAS No. 111140-93-3

3-(3-(Trifluoromethyl)phenoxy)propanoic acid

Cat. No. B1355406
M. Wt: 234.17 g/mol
InChI Key: PWGAEHHONPRIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383839B2

Procedure details

3-Chloropropionic acid (25 g) was added dropwise to a 2 N aqueous sodium hydroxide solution (120 mL) of 3-hydroxybenzotrifluoride (25 g). The reaction mixture was refluxed for one hour while the pH was maintained at 10 or more with a 5 N aqueous sodium hydroxide solution. The reaction mixture was cooled to room temperature and was then washed with diethyl ether. Subsequently, 1 N hydrochloric acid was added thereto so that the solution became acidic. The reaction mixture was extracted with ethyl acetate. The organic layer was sequentially washed with water and a saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and n-hexane was then added to the residue to perform crystallization. The title compound (6.1 g) was obtained as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH:7][C:8]1[CH:9]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:12][CH:13]=1>[OH-].[Na+]>[F:15][C:14]([F:16])([F:17])[C:10]1[CH:9]=[C:8]([CH:13]=[CH:12][CH:11]=1)[O:7][CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClCCC(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
120 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for one hour while the pH
Duration
1 h
WASH
Type
WASH
Details
was then washed with diethyl ether
ADDITION
Type
ADDITION
Details
Subsequently, 1 N hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was sequentially washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated brine and then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and n-hexane
ADDITION
Type
ADDITION
Details
was then added to the residue
CUSTOM
Type
CUSTOM
Details
crystallization

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OCCC(=O)O)C=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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